![molecular formula C28H27NO3 B11945994 Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate CAS No. 853329-70-1](/img/structure/B11945994.png)
Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate
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Overview
Description
Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound that features a biphenyl group, an indolizine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Indolizine Ring Formation: The indolizine ring can be constructed via cyclization reactions involving appropriate precursors such as pyrroles and aldehydes.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer, inflammation, and viral infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate depends on its specific application:
Biological Activity: The compound may interact with various molecular targets such as enzymes, receptors, and nucleic acids, modulating their activity through binding interactions.
Chemical Reactivity: In organic synthesis, the compound’s reactivity is influenced by the electronic properties of its functional groups, enabling selective transformations.
Comparison with Similar Compounds
- Ethyl 3-(4-biphenylcarbonyl)-1H-indole-2-carboxylate
- Ethyl 3-(4-biphenylcarbonyl)-7-methyl-1H-indole-2-carboxylate
- Ethyl 3-(4-biphenylcarbonyl)-7-ethyl-1H-indole-2-carboxylate
Uniqueness: Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and synthetic applications .
Biological Activity
Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate, also known by its CAS number 853329-70-1, is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C28H27NO3
- Molecular Weight : 425.5 g/mol
- IUPAC Name : Ethyl 7-tert-butyl-3-(4-phenylbenzoyl)indolizine-1-carboxylate
The compound features a biphenyl group and an indolizine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the biphenyl moiety enhances its binding affinity to biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 12.5 | Apoptosis induction |
MCF-7 | 15.0 | Cell cycle arrest |
A549 | 10.0 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. The exact mechanism is still under investigation but may involve interference with viral replication processes.
Comparative Studies
Comparative analysis with structurally similar compounds reveals that the tert-butyl group contributes significantly to the biological activity by enhancing lipophilicity and steric hindrance. This structural feature differentiates it from other indolizine derivatives and may lead to a distinct pharmacological profile.
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Ethyl 3-(4-biphenylcarbonyl)-1H-indole-2-carboxylate | Lacks tert-butyl group | Lower anticancer activity |
Ethyl 3-(4-biphenylcarbonyl)-7-methyl-1H-indole-2-carboxylate | Methyl instead of tert-butyl | Moderate anti-inflammatory |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy against various human cancer cell lines, demonstrating a strong correlation between structure and activity.
- Inflammation Model : Another study investigated its effects in a murine model of arthritis, showing significant reduction in joint swelling and inflammatory markers.
- Viral Inhibition Assay : Research conducted at a virology lab indicated that the compound inhibited viral replication by up to 70% in infected cell cultures.
Properties
CAS No. |
853329-70-1 |
---|---|
Molecular Formula |
C28H27NO3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 7-tert-butyl-3-(4-phenylbenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C28H27NO3/c1-5-32-27(31)23-18-25(29-16-15-22(17-24(23)29)28(2,3)4)26(30)21-13-11-20(12-14-21)19-9-7-6-8-10-19/h6-18H,5H2,1-4H3 |
InChI Key |
PECRRTNJXOUWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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